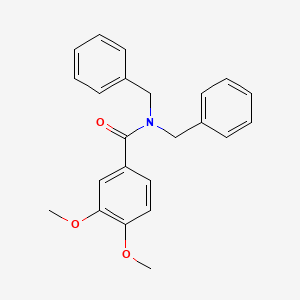

N,N-dibenzyl-3,4-dimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzyl-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c1-26-21-14-13-20(15-22(21)27-2)23(25)24(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXXIXHEOKUPTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Benzamide Class of Organic Molecules

N,N-dibenzyl-3,4-dimethoxybenzamide belongs to the extensive benzamide (B126) class of organic compounds . clearsynth.com These molecules are characterized by a benzene (B151609) ring attached to a carboxamide group. clearsynth.com The fundamental structure of a benzamide consists of a phenyl group bonded to a carbonyl group, which is in turn bonded to a nitrogen atom. This core structure can be substituted at various positions on the benzene ring and on the nitrogen atom, leading to a vast array of derivatives with diverse chemical and physical properties.

Benzamides are typically crystalline solids and can exhibit a range of solubilities depending on their specific functional groups. google.com The presence of the amide linkage allows for hydrogen bonding, which influences their melting points and solubility. The general stability of the benzamide group makes it a common scaffold in medicinal chemistry and materials science. google.comsigmaaldrich.com

Rationale for Investigating N,n Dibenzyl 3,4 Dimethoxybenzamide from a Synthetic and Methodological Perspective

The investigation of N,N-dibenzyl-3,4-dimethoxybenzamide is primarily driven by interests in synthetic methodology and the exploration of novel chemical space. The synthesis of tertiary amides, such as the title compound, can present challenges, and developing efficient and high-yielding methods for their preparation is an ongoing area of research in organic chemistry.

A plausible synthetic route to this compound would involve the acylation of dibenzylamine (B1670424) with a derivative of 3,4-dimethoxybenzoic acid, such as 3,4-dimethoxybenzoyl chloride. This type of reaction is fundamental to organic synthesis, and the study of its application to specific substrates like dibenzylamine helps to refine and expand the synthetic chemist's toolkit.

Furthermore, the presence of two benzyl (B1604629) groups on the nitrogen atom introduces significant steric hindrance around the amide bond. This structural feature can lead to interesting conformational properties and restricted rotation around the C-N bond, which can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The unique electronic environment created by the dimethoxy-substituted benzene (B151609) ring also influences the compound's properties and potential reactivity.

Scope and Objectives of Research in N,n Dibenzyl 3,4 Dimethoxybenzamide Chemistry

Classical Amidation Routes for N,N-Disubstituted Benzamides

The formation of the amide linkage in this compound is typically accomplished through two main classical pathways: the direct coupling of the carboxylic acid with the amine, facilitated by a coupling agent, or a two-step process involving the conversion of the carboxylic acid to a more reactive acid chloride followed by condensation with the amine.

Carboxylic Acid Activation and Coupling with Amines

This approach involves the in-situ activation of the carboxylic acid group of a 3,4-dimethoxybenzoic acid derivative, which then readily reacts with an amine to form the desired amide. This method is widely used due to its operational simplicity and the availability of a diverse range of coupling agents that can be tailored to specific substrates.

The direct acylation of amines with carboxylic acids represents an efficient method for amide bond formation. In a documented synthesis, 3,4-dimethoxybenzoic acid was reacted directly with dibenzylamine (B1670424) in the presence of an iron catalyst under oxygenated conditions to yield this compound. rsc.org The reaction proceeded with a good yield, demonstrating the feasibility of this approach.

A variety of coupling agents can be employed to facilitate the reaction between a carboxylic acid and an amine. These reagents activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

Table 1: Iron-Catalyzed Direct Acylation of 3,4-Dimethoxybenzoic Acid with Dibenzylamine rsc.org

| Reactant 1 | Reactant 2 | Product | Yield |

| 3,4-Dimethoxybenzoic Acid | Dibenzylamine | This compound | 57% |

The reaction was performed using an iron catalyst under oxygenated conditions. The yield was obtained after purification by flash chromatography. rsc.org

Dibenzylamine serves as the key amine precursor for the synthesis of this compound. As a secondary amine, it readily participates in amidation reactions. The reaction involves the nucleophilic attack of the nitrogen atom of dibenzylamine on the activated carbonyl carbon of the 3,4-dimethoxybenzoic acid derivative. The steric hindrance of the two benzyl (B1604629) groups on the nitrogen atom can influence the reaction rate, potentially requiring more forcing conditions or specific catalysts to achieve high yields.

Acid Chloride/Anhydride Mediated Amidation

A more traditional and often highly efficient method for the synthesis of N,N-disubstituted benzamides involves the use of an acid chloride. This two-step process begins with the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with the amine.

3,4-Dimethoxybenzoic acid can be readily converted to its more reactive acid chloride derivative, 3,4-dimethoxybenzoyl chloride. A common and effective method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). google.com The reaction typically proceeds smoothly, and the excess thionyl chloride can be removed by distillation, yielding the crude acid chloride which is often used in the subsequent step without further purification. rsc.orggoogle.com

Table 2: Synthesis of 3,4-Dimethoxybenzoyl Chloride from 3,4-Dimethoxybenzoic Acid

| Reactant | Reagent | Solvent | Conditions | Product |

| 3,4-Dimethoxybenzoic Acid | Oxalyl Chloride | Dichloromethane (B109758) | Room temperature, 3 hours (with catalytic DMF) | 3,4-Dimethoxybenzoyl Chloride |

| 3,4-Dimethoxybenzoic Acid | Thionyl Chloride | Toluene | Reflux, 3 hours | 3,4-Dimethoxybenzoyl Chloride |

The highly electrophilic 3,4-dimethoxybenzoyl chloride readily undergoes condensation with dibenzylamine to form this compound. This reaction, a classic Schotten-Baumann type reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction. The base is crucial for driving the reaction to completion. Common bases used include tertiary amines such as triethylamine (B128534) or pyridine (B92270), or an aqueous base like sodium hydroxide (B78521). The reaction is often performed in an inert aprotic solvent such as dichloromethane or tetrahydrofuran (B95107) at reduced temperatures to control the exothermic nature of the reaction.

While a specific documented yield for the reaction between 3,4-dimethoxybenzoyl chloride and dibenzylamine was not found in the searched literature, the general procedure for the synthesis of N-substituted benzamides from acid chlorides is well-established and expected to provide the target compound in good yield.

Ester Aminolysis Approaches

Ester aminolysis is a viable method for the synthesis of amides, including this compound. This approach involves the reaction of an ester with an amine, in this case, the reaction of a methyl or ethyl ester of 3,4-dimethoxybenzoic acid with dibenzylamine.

While direct aminolysis can be challenging, especially with less reactive amines, the use of catalysts can significantly improve reaction rates and yields. Organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective in promoting the aminolysis of esters under mild and even solvent-free conditions. researchgate.netnih.gov TBD is crucial for the successful aminolysis of certain esters with secondary amines, as reactions may not proceed at all in its absence. nih.gov The reaction proceeds regioselectively, with the catalyst facilitating the nucleophilic attack of the amine on the ester carbonyl group. nih.gov

The general reaction scheme for the TBD-catalyzed aminolysis of an ester to form this compound would be as follows:

3,4-Dimethoxybenzoyl Ester + Dibenzylamine --(TBD)--> this compound + Alcohol

The optimization of reaction conditions, such as temperature and catalyst loading, is crucial for maximizing the yield and minimizing side reactions. For instance, in related aminolysis reactions, it was found that conducting the reaction at 30°C was optimal to balance reaction speed and the formation of by-products. nih.gov

Novel and Green Synthetic Pathways

Catalytic amidation reactions offer a powerful alternative to traditional methods. While specific examples for the synthesis of this compound are not extensively documented in the provided search results, the general principles of catalytic amidation can be applied. Transition metal catalysts, such as those based on palladium, have been effectively used in similar amidation reactions, like the Buchwald-Hartwig reaction for forming C-N bonds. This methodology could potentially be adapted for the synthesis of the target compound.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. ijpsjournal.comrsc.org The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. ijpsjournal.com This technique has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds and amides. rsc.orgnih.gov In many cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. researchgate.netresearchgate.net For the synthesis of this compound, a mixture of 3,4-dimethoxybenzoic acid and dibenzylamine, potentially with a suitable coupling agent or catalyst, could be subjected to microwave irradiation to facilitate a rapid and efficient reaction.

A study on the synthesis of other amides demonstrated the effectiveness of microwave irradiation (50W) at 150°C for 5 minutes, resulting in yields ranging from 33% to 58%. researchgate.net

Flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automated and scalable production. researchgate.neteuropa.eu Continuous flow systems allow for the precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. europa.eunih.gov This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. europa.eu

The synthesis of this compound in a flow reactor would typically involve pumping solutions of the reactants (e.g., 3,4-dimethoxybenzoyl chloride and dibenzylamine) through a heated reactor coil. The product stream would then be collected, and the product isolated after an in-line quenching step. researchgate.net This approach has been successfully used for the synthesis of other amides, achieving high productivity. For example, the continuous flow synthesis of N,N-dibenzyl-4-chlorobenzenesulfonamide produced 998 mg/h of the product. researchgate.net

| Parameter | Value | Reference |

| Reactants | 3,4-dimethoxybenzoyl chloride, Dibenzylamine | researchgate.net |

| System | Continuous flow reactor | researchgate.netresearchgate.net |

| Potential Advantage | Scalable and automated production | europa.eunih.gov |

Solvent-free reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. Microwave-assisted synthesis, as mentioned earlier, is often conducted under solvent-free conditions. researchgate.net Additionally, the aminolysis of esters catalyzed by TBD can also be performed without a solvent. researchgate.net These approaches significantly reduce the generation of chemical waste, contributing to a more sustainable synthetic process.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products. For instance, in a related aminolysis, lowering the temperature from 70°C to 30°C was found to be optimal. nih.gov

Catalyst: The choice and concentration of the catalyst are crucial. For ester aminolysis, TBD has proven effective. nih.gov

Reactant Stoichiometry: Adjusting the ratio of the carboxylic acid derivative to the amine can impact the conversion and yield.

Solvent: While solvent-free conditions are ideal, the choice of solvent can be important in certain methodologies to ensure proper mixing and heat transfer.

Reaction Time: Optimizing the reaction time is essential to ensure complete conversion without the degradation of the product. Microwave and flow chemistry techniques often allow for significantly shorter reaction times. ijpsjournal.comnih.gov

A patent for a related compound, N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, describes a process where reacting 3,4-dimethoxybenzoyl chloride with 4-(aminomethyl)phenol in the presence of a base and a solvent, followed by purification, results in a product weight of 80-85 grams. google.com While this is not the exact target molecule, the high yield suggests that similar optimization of a traditional acylation could be effective for this compound.

| Parameter | Condition | Outcome | Reference |

| Temperature | 30 °C | Optimal for aminolysis | nih.gov |

| Catalyst | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Crucial for aminolysis of esters with secondary amines | nih.gov |

| Technology | Microwave Irradiation | Reduced reaction times (hours to minutes) | ijpsjournal.com |

| Technology | Flow Chemistry | High productivity (e.g., 998 mg/h for a similar amide) | researchgate.net |

Solvent Selection and Optimization

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates, yields, and the solubility of reactants and products. The polarity of the solvent plays a multifaceted role, affecting the solvation of starting materials and transition states. nih.govnih.govmdpi.com

A range of solvents can be employed for amide synthesis, including aromatic hydrocarbons, nitriles, and chlorinated solvents. google.com Dichloromethane is a frequently used solvent for reactions involving acyl chlorides due to its inertness and ability to dissolve a wide range of organic compounds. google.comgoogle.com Toluene is another suitable solvent, particularly for reactions conducted at elevated temperatures. google.comgoogle.com In some cases, tetrahydrofuran (THF) is also utilized. google.com

The optimization of the solvent system is often empirical and depends on the specific reaction conditions and reagents used. The ideal solvent should provide good solubility for the reactants while allowing for easy separation of the product upon reaction completion.

Table 1: Solvent Suitability in Amide Synthesis

| Solvent | Polarity | Typical Application | Reference |

| Dichloromethane | Polar aprotic | Acyl chloride reactions | google.comgoogle.com |

| Toluene | Nonpolar | High-temperature reactions | google.comgoogle.com |

| Tetrahydrofuran (THF) | Polar aprotic | General purpose | google.com |

Temperature and Pressure Effects on Reaction Kinetics

Temperature is a key factor that governs the rate of amide bond formation. Generally, an increase in temperature provides the necessary activation energy for the reaction to proceed, leading to a faster reaction rate. youtube.com However, excessively high temperatures can lead to undesirable side reactions and decomposition of the reactants or products. youtube.com

For reactions involving the coupling of 3,4-dimethoxybenzoyl chloride, the temperature is often controlled to prevent side reactions. For example, the addition of the acyl chloride to the amine is typically carried out at a reduced temperature, such as 15-20°C. google.comgoogle.com In other synthetic approaches, such as those involving less reactive starting materials or the use of certain catalysts, higher temperatures in the range of 60-100°C may be necessary to drive the reaction to completion. google.comgoogle.com

The effect of pressure on the synthesis of this compound is less commonly explored in standard laboratory settings. However, for industrial-scale production, pressure can be a relevant parameter, particularly for reactions involving gaseous reagents or byproducts. In general, for liquid-phase reactions without significant volume change, the effect of pressure on reaction kinetics is minimal.

Table 2: Temperature Ranges for Related Amide Syntheses

| Reactants | Temperature Range (°C) | Reference |

| 3,4-Dimethoxybenzoyl chloride and p-hydroxybenzylamine | 15-20 | google.comgoogle.com |

| N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide and dimethylaminoethyl chloride | 60-65 | google.com |

| N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide and dimethylaminoethyl chloride with phase transfer catalyst | 95-100 | google.comgoogle.com |

Catalyst Screening and Loading Optimization

Catalytic methods for direct amide bond formation offer a more atom-economical and environmentally benign alternative to traditional methods. Various catalysts have been developed to facilitate the direct coupling of carboxylic acids and amines.

For the synthesis of tertiary amides from aromatic acids, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst. rsc.org In a typical procedure, a catalyst loading of 10 mol% is used for the amidation of aromatic carboxylic acids in refluxing toluene, with reaction times of around 24 hours. rsc.org The catalyst loading can sometimes be reduced for more reactive substrates. rsc.org

Other catalytic systems, such as those based on zirconium or boronic acids, have also been reported for direct amidation. researchgate.netresearchgate.net The choice of catalyst depends on the specific substrates and desired reaction conditions. Optimization of catalyst loading is crucial to balance reaction efficiency with cost and potential contamination of the final product. For some systems, catalyst loadings as low as 0.5 to 2 mol% have been shown to be effective. mdpi.com

Table 3: Catalyst Loading in Amidation Reactions

| Catalyst System | Substrate Type | Catalyst Loading (mol%) | Reference |

| TiF₄ | Aromatic Acids | 10 | rsc.org |

| TiF₄ | Aliphatic Acids | 5 | rsc.org |

| Zirconium-based | General Amidation | 2-10 | researchgate.net |

| DTAB (boron-based) | General Amidation | 0.5 | mdpi.com |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

While this compound itself does not possess chiral centers and its synthesis from 3,4-dimethoxybenzoic acid and dibenzylamine does not typically involve stereoselective steps, the principles of selectivity are crucial in the synthesis of more complex benzamide (B126) derivatives.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing this compound, if the starting materials contained other reactive functional groups, the reaction conditions would need to be chosen carefully to ensure that only the desired amide bond is formed. For instance, the use of mild coupling agents can help to avoid reactions with other sensitive groups.

Regioselectivity is important when a molecule has multiple sites where a reaction can occur. For the synthesis of this compound, the starting materials have well-defined reactive sites, so regioselectivity is not a primary concern. However, in the synthesis of substituted benzamides where the aromatic ring has multiple positions for functionalization, directing groups play a key role in controlling the position of substitution.

Stereoselectivity becomes a critical consideration when creating chiral molecules. Although this compound is achiral, the synthesis of chiral benzamides often requires the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction. The steric hindrance imparted by the two benzyl groups on the nitrogen atom can influence the conformational preferences of the molecule, but does not introduce chirality in this specific case.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR: Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) would be the initial and one of the most informative experiments performed. It would reveal the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

For this compound, one would expect to observe distinct signals for the aromatic protons on the two benzyl groups and the 3,4-dimethoxyphenyl ring, as well as signals for the methylene (B1212753) (CH₂) protons of the benzyl groups and the methoxy (B1213986) (OCH₃) protons. Due to the rotational freedom around the amide C-N bond, the two benzyl groups might be chemically equivalent or non-equivalent, which would be reflected in the complexity of the methylene and aromatic signals.

Carbon-13 (¹³C) NMR: Signal Assignments and Multiplicity

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would give rise to a distinct signal.

In the ¹³C NMR spectrum of this compound, one would anticipate signals for the carbonyl carbon of the amide, the various aromatic carbons of the three phenyl rings, the methylene carbons of the benzyl groups, and the methoxy carbons. The chemical shifts of these signals would be indicative of their electronic environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, for instance, within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for connecting different fragments of the molecule, for example, linking the benzyl methylene protons to the carbons of the phenyl rings and the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are in close proximity, which is essential for determining the three-dimensional structure and conformational preferences of the molecule.

Conformational Analysis via Variable Temperature NMR

The amide bond in this compound can exhibit restricted rotation, potentially leading to the existence of different conformers (rotamers) at room temperature. This would manifest as a doubling of certain signals in the NMR spectra. Variable Temperature (VT) NMR studies would be employed to investigate this phenomenon. By acquiring spectra at different temperatures, one could observe the coalescence of these doubled signals at higher temperatures, allowing for the determination of the energy barrier to rotation around the amide bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision. This allows for the determination of the elemental composition of the molecule. For this compound (C₂₃H₂₃NO₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization mass spectrometry (MS) techniques crucial for the analysis of moderately polar and thermally labile molecules like this compound. These methods allow for the ionization of the analyte directly from a liquid phase, typically the eluent from a high-performance liquid chromatography (HPLC) system, minimizing fragmentation within the ion source and preserving the molecular ion.

For this compound, ESI-MS in positive ion mode is particularly effective. The analysis involves dissolving the compound in a polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid. The acid facilitates the formation of the protonated molecule, [M+H]⁺. The solution is then introduced into the ESI source, where a high voltage is applied to a capillary needle, creating a fine spray of charged droplets. As the solvent evaporates with the aid of a drying gas (typically nitrogen), the analyte ions are released and directed into the mass analyzer.

APCI-MS serves as a complementary technique, often suitable for less polar compounds that are not as easily ionized by ESI. In APCI, the sample solution is vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent and drying gas molecules, which in turn transfer a proton to the analyte molecule through a series of chemical reactions. This process, known as chemical ionization, also predominantly yields the protonated molecule [M+H]⁺.

The choice between ESI and APCI depends on the specific properties of the analyte and the liquid chromatography conditions. For this compound, both techniques are viable for generating the molecular ion, which is essential for subsequent structural elucidation by tandem mass spectrometry. mdpi.commdpi.com

Table 1: Typical ESI and APCI-MS Parameters for Benzamide Analysis

| Parameter | ESI Setting | APCI Setting |

|---|---|---|

| Ionization Mode | Positive | Positive |

| Capillary Voltage | 3.5 - 4.5 kV | N/A (Corona Current: 4-5 µA) |

| Nebulizer Pressure | 30 - 40 psi | 50 - 60 psi |

| Drying Gas Flow | 8 - 10 L/min | 5 - 7 L/min |

| Drying Gas Temp. | 300 - 350 °C | 350 - 450 °C |

| Vaporizer Temp. | N/A | 400 - 500 °C |

| Primary Ion | [M+H]⁺ | [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ (m/z 362.17) generated by ESI or APCI is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), causing it to break apart at its weakest bonds.

The fragmentation of this compound is predictable based on its structure. The most probable fragmentation pathways involve the cleavage of the amide C-N bond and the benzylic C-N bonds.

Cleavage of the amide C-N bond: This is a common fragmentation pathway for amides. It results in the formation of the stable 3,4-dimethoxybenzoyl cation (m/z 165.05). The other fragment would be dibenzylamine, which would not be observed as a charged species in this pathway.

Cleavage of a benzylic C-N bond: The bond between the nitrogen and one of the benzyl groups can break, leading to the loss of a benzyl radical and the formation of a characteristic fragment ion at m/z 272.12. Alternatively, cleavage can result in the formation of the tropylium (B1234903) ion (a rearranged benzyl cation) at m/z 91.05, a very common and stable fragment for compounds containing benzyl groups.

By analyzing the masses of these product ions, a fragmentation pathway can be proposed, providing strong evidence for the compound's identity and structure.

Table 2: Proposed MS/MS Fragmentation of this compound

| m/z (Calculated) | Ion Structure / Identity | Pathway |

|---|---|---|

| 362.17 | [C₂₃H₂₄NO₃]⁺ (Precursor Ion) | Protonated Molecule [M+H]⁺ |

| 272.12 | [M+H - C₇H₇]⁺ | Loss of a benzyl radical |

| 165.05 | [C₉H₉O₃]⁺ | 3,4-dimethoxybenzoyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. uni-muenster.de These methods probe the vibrational motions of chemical bonds, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies.

Identification of Key Functional Groups (Amide Carbonyl, Aromatic C-H)

For this compound, IR and Raman spectroscopy can readily confirm the presence of its defining structural features. scielo.org.za

Amide Carbonyl (C=O) Stretch: The most prominent band in the IR spectrum of an amide is the C=O stretching vibration. For a tertiary amide like this compound, this peak is typically strong and sharp, appearing in the region of 1630-1670 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the three aromatic rings (the dimethoxy-substituted ring and the two benzyl rings) appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching of the methylene (-CH₂-) groups in the benzyl moieties will produce bands in the 2850-2960 cm⁻¹ region.

C-N Stretch: The stretching of the C-N bond of the tertiary amide occurs in the fingerprint region, typically around 1350-1450 cm⁻¹.

C-O Stretch: The asymmetric and symmetric stretching of the aryl-ether C-O bonds of the methoxy groups give rise to strong bands, typically around 1260 cm⁻¹ and 1020 cm⁻¹, respectively.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide C=O | Stretch | 1650 - 1670 |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amide C-N | Stretch | 1350 - 1450 |

| Aryl-O-CH₃ | Asymmetric Stretch | ~1260 |

Hydrogen Bonding Network Analysis (if applicable)

Hydrogen bonding significantly influences the physical and spectroscopic properties of molecules. This compound is a tertiary amide, meaning it lacks a hydrogen atom on the amide nitrogen. Therefore, it cannot act as a hydrogen bond donor.

However, the oxygen atoms of the amide carbonyl group and the two methoxy groups are electronegative and possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors. nih.gov While intramolecular hydrogen bonding is not possible in this molecule, it can form intermolecular hydrogen bonds with protic solvents (e.g., water, alcohols) or other hydrogen bond donors in a crystalline matrix.

The formation of such hydrogen bonds can be observed using IR spectroscopy. For example, if the carbonyl oxygen accepts a hydrogen bond, the C=O bond will be slightly weakened and elongated, causing its stretching frequency to shift to a lower wavenumber (a "red shift"). The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding interaction. nsf.gov

Chromatographic Purity Assessment and Separation Methods

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and performing quantitative analysis of this compound. mdpi.com Given the compound's structure, a reversed-phase HPLC (RP-HPLC) method is most suitable.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used. The mobile phase consists of a polar solvent mixture, commonly a gradient of water and an organic modifier like acetonitrile or methanol. To ensure good peak shape and reproducibility, a small amount of acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of any residual silanol (B1196071) groups on the stationary phase.

Detection is typically achieved using a UV-Vis detector. The extensive conjugation and multiple aromatic rings in this compound result in strong UV absorbance, making this detection method highly sensitive. The purity of a sample is determined by integrating the area of all peaks in the chromatogram; the purity is expressed as the percentage of the main peak area relative to the total area of all peaks. For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure reference standard.

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Setting |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient (e.g., 50% to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile and semi-volatile byproducts and impurities that may arise during the synthesis of this compound. The synthesis, typically proceeding via the acylation of dibenzylamine with 3,4-dimethoxybenzoyl chloride, can sometimes be accompanied by the formation of side products, the presence of unreacted starting materials, or contaminants from the reagents. google.com

In a typical GC-MS analysis, the sample mixture is vaporized and introduced into a gas chromatograph. Here, the components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, akin to a molecular fingerprint, which allows for the structural elucidation and identification of the compound.

During the synthesis of this compound, several potential volatile impurities and byproducts can be monitored using GC-MS. These may include residual starting materials such as dibenzylamine and traces of the solvent used in the reaction. Furthermore, side reactions can lead to the formation of various byproducts. For instance, hydrolysis of the acyl chloride (3,4-dimethoxybenzoyl chloride) can result in the formation of 3,4-dimethoxybenzoic acid. While the acid itself is not highly volatile, it can sometimes be detected depending on the GC conditions. Another potential byproduct is benzylamine, which could arise from the decomposition of dibenzylamine under certain reaction conditions.

The mass spectrometer fragments the eluting compounds in a predictable manner, providing key structural information. For aromatic amides, common fragmentation patterns involve cleavage at the amide bond. libretexts.org The mass spectrum of the parent compound, this compound, would be expected to show a molecular ion peak, along with characteristic fragments corresponding to the loss of a benzyl group, the dibenzylamino group, or the 3,4-dimethoxybenzoyl group.

A hypothetical GC-MS analysis of a crude reaction mixture for the synthesis of this compound might reveal the data presented in the interactive table below. The retention time is dependent on the specific GC conditions (e.g., column type, temperature program), and the m/z values represent the mass-to-charge ratio of prominent ions in the mass spectrum.

Interactive Data Table: Hypothetical GC-MS Analysis of a Crude this compound Reaction Mixture

| Compound Name | Retention Time (min) | Key m/z Fragments | Potential Source |

| Dibenzylamine | 5.8 | 197, 106, 91, 77 | Unreacted starting material |

| Benzylamine | 4.2 | 107, 106, 79, 77 | Byproduct from dibenzylamine decomposition |

| 3,4-Dimethoxybenzoic acid | 8.5 | 182, 167, 139 | Byproduct from hydrolysis of acyl chloride |

| This compound | 12.3 | 361, 270, 196, 165, 91 | Product |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. rsc.org By allowing for the qualitative assessment of the presence of reactants and the formation of the product, TLC enables chemists to determine the optimal reaction time and to check the completeness of the reaction.

The principle of TLC is based on the differential partitioning of the components of a mixture between a stationary phase (typically a thin layer of silica gel or alumina (B75360) on a solid support) and a mobile phase (a solvent or a mixture of solvents). The separation is based on the polarity of the components. In the case of the synthesis of this compound, the starting materials (3,4-dimethoxybenzoyl chloride and dibenzylamine) and the final product (this compound) possess different polarities, which allows for their separation on a TLC plate.

Generally, amides are less polar than their corresponding amine and carboxylic acid precursors. doubtnut.com Therefore, in a normal-phase TLC system with a silica gel plate, the product, this compound, is expected to have a higher retention factor (Rf) value compared to the more polar starting material, 3,4-dimethoxybenzoyl chloride (which may partially hydrolyze to the even more polar 3,4-dimethoxybenzoic acid on the silica gel plate), and the amine, dibenzylamine. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

To monitor the reaction, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals, alongside the starting materials as references. The plate is then developed in a suitable solvent system, often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The choice of the solvent system is crucial to achieve good separation of the spots. nih.gov After development, the spots are visualized, typically under UV light (as aromatic compounds absorb UV radiation) or by using a staining agent such as potassium permanganate (B83412) or iodine vapor. ictsl.net

As the reaction proceeds, the intensity of the spots corresponding to the starting materials will decrease, while the intensity of the spot corresponding to the product will increase. The reaction is considered complete when the spots of the starting materials have disappeared.

The following interactive table provides hypothetical Rf values for the compounds involved in the synthesis of this compound in a common TLC solvent system.

Interactive Data Table: Hypothetical TLC Data for the Synthesis of this compound

| Compound Name | Function | Hypothetical Rf Value (Ethyl Acetate/Hexane 1:3) |

| 3,4-Dimethoxybenzoyl Chloride | Starting Material | 0.4 |

| Dibenzylamine | Starting Material | 0.2 |

| This compound | Product | 0.6 |

| 3,4-Dimethoxybenzoic Acid | Potential Byproduct | 0.1 |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Crystal Growth Methodologies

The successful application of single-crystal X-ray diffraction is contingent upon the availability of high-quality single crystals. For amide derivatives similar to this compound, a common and effective method for crystal growth is slow evaporation. This technique typically involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents, followed by allowing the solvent to evaporate slowly over a period of several days to weeks. The gradual increase in solute concentration facilitates the formation of well-ordered single crystals suitable for diffraction analysis. The choice of solvent is critical and is often determined empirically, with solvent systems like ethyl acetate/n-hexane being utilized for related benzamide structures.

Crystallographic Data Collection and Refinement Procedures

While specific crystallographic data for this compound is not publicly available, the procedure for a related compound, N,N-dibenzylbenzamide, offers insight into the likely methodology. cam.ac.uk Data collection would be performed using a diffractometer equipped with a suitable X-ray source. The collected diffraction data is then processed and refined to yield the final crystal structure. This refinement process involves fitting the atomic positions and displacement parameters to the observed diffraction pattern, resulting in a model of the crystal structure. Key parameters derived from this process include the crystal system, space group, unit cell dimensions, and the final R-factor, which indicates the quality of the fit between the experimental and calculated data.

Interactive Table: Crystallographic Data for a Related Benzamide

| Parameter | Value (for N,N-dibenzylbenzamide) |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 5.7438 |

| b (Å) | 18.2969 |

| c (Å) | 15.3844 |

| α (°) | 90.00 |

| β (°) | 90.528 |

| γ (°) | 90.00 |

| Z | 4 |

| Data sourced from PubChem CID 101312 |

Analysis of Molecular Conformation and Stereochemistry

The analysis of the refined crystal structure allows for a detailed examination of the molecular conformation. For this compound, this would involve determining the torsion angles between the benzoyl group and the dibenzylamino moiety. The planarity of the aromatic rings and the geometry around the amide bond are key features of interest. In similar structures, the amide group may exhibit a degree of pyramidalization at the nitrogen atom. The orientation of the two benzyl groups and the two methoxy groups on the benzoyl ring would also be precisely determined, providing a complete stereochemical description of the molecule in the solid state.

Intermolecular Interactions and Packing Arrangements in the Crystal Lattice

The arrangement of molecules within the crystal, known as the crystal packing, is governed by a network of intermolecular interactions. For this compound, these interactions would likely include van der Waals forces and potentially weak C-H···O hydrogen bonds, given the presence of ether and carbonyl oxygen atoms which can act as hydrogen bond acceptors. The analysis of these interactions is crucial for understanding the stability of the crystal lattice. Techniques such as Hirshfeld surface analysis are often employed to visualize and quantify these intermolecular contacts, providing insights into the dominant forces that direct the crystal packing.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of bulk crystalline solids and is particularly important in the study of polymorphism—the ability of a compound to exist in more than one crystal structure. While no specific polymorphism studies on this compound have been reported, a PXRD analysis would involve irradiating a powdered sample of the compound with X-rays and recording the diffraction pattern. This pattern serves as a unique fingerprint for a specific crystalline phase. By comparing the PXRD patterns of samples prepared under different conditions (e.g., different solvents, temperatures, or crystallization rates), one can identify the existence of different polymorphs.

Thermal Analysis Techniques for Solid-State Behavior

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal stability and phase behavior of a solid material.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would reveal its melting point, which would appear as an endothermic peak. The presence of multiple melting peaks could indicate polymorphism or the presence of impurities.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate its thermal stability and decomposition temperature. The analysis would show the temperature at which the compound begins to lose mass due to decomposition.

While specific experimental data for this compound is not available in the public domain, the application of these standard analytical techniques would be essential for a complete solid-state characterization of this compound.

Chemical Reactivity, Derivatization, and Reaction Pathway Studies of N,n Dibenzyl 3,4 Dimethoxybenzamide

Reactions at the Amide Moiety

The amide group is a robust functional group, but it can undergo several characteristic reactions, including hydrolysis, N-alkylation/acylation, and reduction.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of tertiary amides like N,N-dibenzyl-3,4-dimethoxybenzamide to form 3,4-dimethoxybenzoic acid and dibenzylamine (B1670424) is generally a slow process that requires forcing conditions, such as strong acid or base and elevated temperatures. The stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group.

In alkaline hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the dibenzylamide anion, which is a relatively poor leaving group, to yield the carboxylate and dibenzylamine after protonation. The kinetics of alkaline hydrolysis of N,N-disubstituted benzamides have been studied, and the reaction is typically first order in both the amide and the hydroxide ion. However, tertiary amides are known to be significantly more resistant to hydrolysis than primary and secondary amides. arkat-usa.orgnih.gov

Due to the lack of specific kinetic data for this compound, a comparative analysis with related compounds is necessary. For instance, studies on the hydrolysis of N,N-diethyl-m-toluamide (DEET) have provided insights into the kinetics of amide bond cleavage in similarly structured molecules. nih.gov

Table 1: General Conditions for Amide Hydrolysis

| Reaction Type | Reagents and Conditions | Products | Plausible Mechanism |

| Acid-Catalyzed Hydrolysis | Concentrated HCl or H₂SO₄, heat | 3,4-Dimethoxybenzoic acid, Dibenzylamine hydrochloride | A-2 mechanism involving protonation of the carbonyl oxygen followed by nucleophilic attack of water. |

| Base-Catalyzed Hydrolysis | Concentrated NaOH or KOH, heat | Sodium 3,4-dimethoxybenzoate, Dibenzylamine | BAC2 mechanism involving nucleophilic attack of hydroxide ion on the carbonyl carbon. |

N-Alkylation/Acylation Studies (if applicable)

The direct N-alkylation or N-acylation of a tertiary amide at the nitrogen atom is generally not a feasible reaction. The nitrogen lone pair is delocalized into the carbonyl group, rendering it significantly less nucleophilic than the nitrogen in an amine. Furthermore, there are no protons on the nitrogen to be removed to generate a more nucleophilic amide anion.

However, reactions at the α-carbon to the nitrogen in related systems have been explored. For instance, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides can be achieved using a strong base like lithium diisopropylamide (LDA), proceeding through ortho-lithiation of the benzamide (B126). nih.gov While this is not a direct N-alkylation, it highlights a potential pathway for the functionalization of similar amide structures.

N-dealkylation, the removal of an N-alkyl group, is a more commonly studied transformation for tertiary amines and can sometimes be relevant for amides under specific enzymatic or chemical conditions. uwaterloo.ca

Reduction Chemistry of the Amide Group

Tertiary amides can be reduced to the corresponding tertiary amines using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. rsc.orgnih.govresearchgate.net The reaction proceeds via the formation of a complex between the aluminum hydride and the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. Subsequent elimination of an aluminate species results in the formation of an iminium ion, which is then further reduced by another equivalent of hydride to yield the tertiary amine.

In the case of this compound, reduction with LiAlH₄ would be expected to yield N,N-dibenzyl-(3,4-dimethoxyphenyl)methanamine. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Table 2: Reduction of Tertiary Amides

| Reagent | Solvent | Product | General Observations |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | N,N-dibenzyl-(3,4-dimethoxyphenyl)methanamine | High-yielding and general method for the reduction of tertiary amides to tertiary amines. google.comcore.ac.uk |

| Borane (BH₃) complexes | THF | N,N-dibenzyl-(3,4-dimethoxyphenyl)methanamine | Can also be used, sometimes with different selectivity for other functional groups. |

Reactions at the Aromatic Ring Systems

The three aromatic rings in this compound present potential sites for electrophilic aromatic substitution. The outcome of such reactions is governed by the directing and activating/deactivating effects of the substituents on each ring.

Electrophilic Aromatic Substitution on the 3,4-Dimethoxy Phenyl Ring

The 3,4-dimethoxyphenyl group, also known as a veratrole moiety, is highly activated towards electrophilic aromatic substitution. The two methoxy (B1213986) groups are strong electron-donating groups through resonance and are ortho, para-directing. The amide group attached to this ring is a deactivating group and a meta-director due to its electron-withdrawing nature.

The combined effect of these substituents would direct incoming electrophiles to the positions ortho and para to the activating methoxy groups and meta to the deactivating amide group. The positions ortho to the methoxy groups (C-2 and C-5) are the most likely sites for substitution. Steric hindrance from the adjacent substituents might influence the regioselectivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. Due to the high activation of the ring, these reactions would likely proceed under mild conditions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 3,4-Dimethoxy Phenyl Ring

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | N,N-dibenzyl-5-nitro-3,4-dimethoxybenzamide | The nitro group is directed to the activated positions ortho to the methoxy groups. |

| Bromination | Br₂/FeBr₃ or Br₂/AcOH | N,N-dibenzyl-5-bromo-3,4-dimethoxybenzamide | Similar to nitration, substitution occurs at the most activated positions. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ (mild conditions) | N,N-dibenzyl-5-acyl-3,4-dimethoxybenzamide | Acylation is expected at the electron-rich positions, likely favoring the less sterically hindered C-5 position. |

Reactions on the Dibenzyl Phenyl Rings

The two phenyl rings of the dibenzyl group are attached to a nitrogen atom, which is part of an amide. The -CH₂-N(CO)R group is generally considered to be weakly deactivating and ortho, para-directing. Therefore, electrophilic substitution on these phenyl rings would be slower than on benzene (B151609) itself but would direct incoming electrophiles to the ortho and para positions.

It is important to note that under strongly acidic conditions, such as those used for nitration or sulfonation, the amide nitrogen could be protonated, which would make the substituent strongly deactivating and meta-directing. However, the basicity of the amide nitrogen is significantly lower than that of an amine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For a molecule like this compound, the primary sites for such reactions would be the aromatic rings. While the 3,4-dimethoxyphenyl ring is generally less reactive as a coupling partner unless functionalized with a leaving group (e.g., a halide or triflate), the benzyl (B1604629) groups could potentially undergo transformations.

However, the most common application of palladium catalysis in the context of amides involves the formation of the C-N bond itself, known as the Buchwald-Hartwig amination. benthamscience.comsyr.edu This reaction typically couples an aryl halide or pseudohalide with an amine. In a hypothetical scenario where the 3,4-dimethoxybenzoyl moiety is coupled with dibenzylamine, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base would be required. The choice of ligand is crucial and can influence the reaction's efficiency and scope. syr.edu Bidentate phosphine ligands are often employed to promote the reductive elimination step and prevent the formation of stable κ2-amidate complexes where the amide binds to the palladium center through both the nitrogen and oxygen atoms. syr.edu

Although less common, palladium-catalyzed reactions involving the C-O bonds of the methoxy groups on the benzoyl moiety could also be envisioned, particularly with the development of more active catalyst systems for C-O bond activation. nih.gov These reactions, however, typically require harsh conditions and are less prevalent than C-N or C-C couplings.

Reactions at the Benzylic Methylene (B1212753) Groups

The benzylic C-H bonds of the N,N-dibenzyl groups are susceptible to a variety of chemical transformations due to the resonance stabilization of the resulting benzylic radical or carbocation intermediates.

The benzylic methylene groups of this compound are expected to be prone to oxidation. Oxidation of benzylic C-H bonds can lead to the formation of alcohols, ketones, or carboxylic acids, depending on the oxidant and reaction conditions. mdpi.comkhanacademy.org For instance, the oxidation of N,N-dimethylaniline has been shown to yield various products, including those resulting from transformations at the methyl groups, which are analogous to the benzyl groups in the target molecule. rsc.org

In the case of this compound, selective oxidation of one or both benzylic methylene groups could potentially yield the corresponding carbinolamide or, upon further oxidation, an imide. The use of specific oxidizing agents would be critical to control the extent of the reaction.

The benzylic C-H bonds are prime targets for hydrogen atom abstraction (HAT) by radical species. Kinetic studies on the HAT from the benzylic C-H bonds of N-acetylbenzylamines by the aminoxyl radical BTNO (benzotriazole-N-oxyl) provide valuable insights into the reactivity of the N,N-dibenzylamide moiety. rsc.org These studies have shown that the rate of HAT is influenced by stereoelectronic effects, where the abstraction is accelerated if the scissile C-H bond can align with the nitrogen lone pair or the adjacent aromatic π-system. rsc.org

A kinetic isotope effect (kH/kD) of 8.8 was observed for a deuterated N-acetylbenzylamine, confirming that the C-H bond cleavage is the rate-determining step. rsc.org The rate constants for HAT from various substituted benzylamides have been determined, and a Hammett correlation with σ+ parameters yielded a small negative ρ value of -0.65, which is consistent with a radical abstraction mechanism. rsc.org

Table 1: Rate Constants for Hydrogen Atom Abstraction from Substituted N-Acetylbenzylamines by BTNO in Acetonitrile (B52724) at 25°C

| Substituent (X) in X-C₆H₄CH₂NHCOCH₃ | kH (M⁻¹s⁻¹) |

| 4-MeO | 0.68 |

| 4-Me | 0.48 |

| H | 0.40 |

| 4-Cl | 0.30 |

| 4-CN | 0.21 |

| 3-NO₂ | 0.18 |

Data sourced from analogous systems and presented for illustrative purposes. rsc.org

Based on these findings, the benzylic methylene groups in this compound would be expected to readily undergo hydrogen atom abstraction, initiating radical-mediated transformations.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Detailed transition state analysis for specific reactions of this compound is not available. However, a key conformational feature of amides that influences their reactivity is the restricted rotation around the C-N bond due to its partial double bond character. nanalysis.com This restricted rotation can lead to the existence of cis and trans isomers, which can have different reactivities. The energy barrier for this rotation can be studied using dynamic NMR spectroscopy. nanalysis.com For a bulky molecule like this compound, the steric hindrance between the benzyl groups and the 3,4-dimethoxybenzoyl group would likely influence the rotational barrier and the preferred conformation, which in turn would affect the transition states of reactions involving the amide core.

For reactions such as hydrogen atom abstraction from the benzylic positions, computational studies on model systems could be employed to analyze the transition state geometries and energies. Such studies would likely show a transition state where the abstracting radical, the hydrogen atom being transferred, and the benzylic carbon are nearly collinear, with stabilization from the adjacent nitrogen and aromatic ring.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. wikipedia.orgnih.govscripps.edu While no specific isotopic labeling studies on this compound have been reported, this methodology could be applied to investigate several aspects of its reactivity.

For instance, to confirm the mechanism of a palladium-catalyzed cross-coupling reaction forming the amide, one could use a ¹⁵N-labeled dibenzylamine and track the incorporation of the label into the product. Similarly, deuterium (B1214612) labeling of the benzylic methylene groups (N,N-di(benzyl-α,α-d₂)-3,4-dimethoxybenzamide) would be instrumental in determining the kinetic isotope effect for oxidation or hydrogen atom abstraction reactions, thereby providing evidence for the rate-determining step. rsc.orgnih.gov

In the context of mechanistic studies of N-nitrosodimethylamine (NDMA) formation from various precursors, isotopic labeling has been crucial in identifying the origin of the atoms in the final product and elucidating the reaction pathways. nih.govresearchgate.net A similar approach could be used to study potential degradation or transformation pathways of this compound.

Theoretical and Computational Investigations of N,n Dibenzyl 3,4 Dimethoxybenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. For N,N-dibenzyl-3,4-dimethoxybenzamide, these methods provide a window into its electronic architecture and potential for chemical transformation.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies.bohrium.com

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. researchgate.net For this compound, DFT calculations, often employing a functional such as B3LYP with a 6-31G(d) basis set, are utilized to determine the most stable three-dimensional arrangement of its atoms in the ground state. nih.gov

These calculations typically begin with an initial guess of the molecular structure, which is then optimized to find the lowest energy conformation. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The resulting optimized geometry corresponds to a stable point on the potential energy surface. For this compound, the key structural parameters of interest include the planarity of the amide group, the orientation of the benzyl (B1604629) groups relative to the amide plane, and the conformation of the dimethoxy-substituted phenyl ring.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | ||

| C-N (amide) | 1.36 | ||

| N-C (benzyl) | 1.47 | ||

| C(amide)-C(phenyl) | 1.50 | ||

| O=C-N | 120.5 | ||

| C-N-C (benzyl) | 118.0 | ||

| O=C-N-C (benzyl) | ~180 | ||

| C-C-N-C | Variable |

Note: The values in this table are representative and based on DFT calculations of similar benzamide (B126) structures. Actual values may vary based on the specific computational method and basis set used.

The total energy of the optimized structure is also a critical output of DFT calculations. This energy can be used to compare the relative stabilities of different isomers or conformers of the molecule.

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxyphenyl ring, which is activated by the electron-donating methoxy (B1213986) groups. This suggests that this part of the molecule is the most susceptible to electrophilic attack. The LUMO, on the other hand, is likely distributed over the benzoyl group, particularly the carbonyl carbon, and the attached phenyl rings of the benzyl groups. This indicates that these regions are the most likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the extended π-system is expected to result in a moderately sized energy gap.

Table 2: Theoretical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative and derived from typical DFT calculations on analogous aromatic amides.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. bohrium.com It is a valuable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons.

For this compound, the MEP map would be expected to show the most negative potential around the carbonyl oxygen atom of the amide group, making it a prime site for interactions with electrophiles or hydrogen bond donors. The oxygen atoms of the methoxy groups would also exhibit negative potential. Conversely, the amide nitrogen and the hydrogen atoms of the benzyl groups would likely show a positive potential, rendering them susceptible to interactions with nucleophiles. The aromatic rings will present a more neutral potential, though the dimethoxy-substituted ring will be more electron-rich than the benzyl rings.

Conformational Analysis and Molecular Dynamics Simulations.bohrium.com

The flexibility of this compound, arising from rotation around its single bonds, gives rise to various possible conformations. Understanding the conformational preferences and the energy barriers to rotation is crucial for comprehending its behavior in different environments.

Exploration of Low-Energy Conformers

This compound possesses several rotatable bonds, including the amide C-N bond and the N-C and C-C bonds of the benzyl groups. The relative orientations of the two benzyl groups and the 3,4-dimethoxyphenyl group can lead to a multitude of conformers.

Computational methods can be employed to systematically explore the potential energy surface of the molecule and identify the low-energy conformers. This is often achieved by performing a conformational search, where the dihedral angles of the rotatable bonds are systematically varied, and the energy of each resulting conformation is calculated. The results of such a search would likely indicate that the most stable conformers are those that minimize steric hindrance between the bulky benzyl groups and the benzoyl moiety. The planarity of the amide bond is generally maintained due to resonance stabilization.

Flexibility and Rotational Barriers around Amide and Benzylic Bonds

The rotation around the amide C-N bond is known to have a significant energy barrier due to its partial double bond character. This restricted rotation can lead to the existence of distinct cis and trans isomers, although the trans configuration is generally favored in amides. For this compound, the steric bulk of the benzyl groups would further disfavor the cis conformation.

The rotational barriers around the N-C (benzylic) and C-C (aryl) bonds are generally lower than that of the amide bond, allowing for greater conformational flexibility. Molecular dynamics simulations can provide a more dynamic picture of this flexibility. By simulating the motion of the atoms over time at a given temperature, these simulations can reveal the accessible conformations and the frequency of transitions between them. Such simulations would likely show that the benzyl groups are relatively free to rotate, leading to a dynamic equilibrium between various staggered and eclipsed conformations relative to the amide plane.

Table 3: Estimated Rotational Energy Barriers in this compound

| Bond | Estimated Rotational Barrier (kcal/mol) |

| C(amide)-N | 15 - 20 |

| N-C (benzyl) | 2 - 5 |

| C(amide)-C(phenyl) | 3 - 6 |

Note: These are estimated values based on known rotational barriers in similar chemical motifs.

Solvent Effects on Conformation

Computational studies on analogous flexible molecules demonstrate that solvent effects can be effectively modeled using both implicit and explicit solvent models. tandfonline.com Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which can significantly influence the calculated conformational energies. rsc.org Explicit solvent models, where individual solvent molecules are included in the simulation, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. mdpi.com

For this compound, the key conformational flexibility lies in the rotation around the C-N amide bond and the bonds connecting the benzyl groups to the nitrogen atom. In non-polar solvents, intramolecular forces, such as van der Waals interactions and potential weak C-H···O interactions between the benzyl protons and the methoxy oxygen atoms, may play a more dominant role in determining the conformation. In polar solvents, the molecule is likely to adopt a more extended conformation to maximize interactions with the solvent molecules.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents (kcal/mol)

| Conformer | Gas Phase (Vacuum) | Chloroform (ε=4.8) | Dimethyl Sulfoxide (ε=46.7) |

| Folded | 0.0 | -0.5 | 1.5 |

| Extended | 1.2 | 0.8 | 0.0 |

| Twisted | 2.5 | 2.0 | 3.0 |

Note: This table presents hypothetical data based on general principles of solvent effects on molecular conformation for illustrative purposes.

Reaction Pathway Predictions and Transition State Locating

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating reaction barriers. For a molecule like this compound, understanding its reactivity is crucial for predicting its stability and potential transformations.

Methods such as Density Functional Theory (DFT) can be employed to model potential reactions, such as hydrolysis of the amide bond or electrophilic substitution on the aromatic rings. By calculating the energies of reactants, products, and intermediate transition states, the most favorable reaction pathway can be determined. rsc.org For instance, the hydrolysis of the amide bond would likely proceed through a tetrahedral intermediate, and the energy barrier for this process could be calculated.

The search for transition states is a critical step in this process. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are commonly used to locate the saddle point on the potential energy surface that corresponds to the transition state. The vibrational frequency analysis of the transition state structure should reveal a single imaginary frequency corresponding to the reaction coordinate. arxiv.org

Spectroscopic Property Prediction from Computational Models (e.g., NMR, IR, UV-Vis)

Computational models are invaluable for interpreting and predicting spectroscopic data. Quantum chemical calculations can provide theoretical spectra that, when compared with experimental data, can confirm the structure of a molecule and provide a detailed assignment of spectral features.

NMR Spectroscopy: The chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Gauge-Including Atomic Orbital (GIAO) calculations at the DFT level are a standard method for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, theoretical calculations can help to assign the complex aromatic and aliphatic signals and to understand how conformational changes affect the chemical shifts.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. nih.gov For this compound, key vibrational modes would include the C=O stretch of the amide group, C-N stretching, C-O stretching of the methoxy groups, and various aromatic C-H bending modes. Comparing the calculated and experimental IR spectra can provide a detailed understanding of the molecule's vibrational characteristics.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π-π* transitions within the aromatic rings.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted (DFT) | Experimental |

| ¹H NMR (ppm) | ||

| OCH₃ | 3.85, 3.88 | 3.90, 3.92 |

| CH₂ | 4.65 | 4.68 |

| Aromatic H | 6.8 - 7.4 | 6.9 - 7.5 |

| ¹³C NMR (ppm) | ||

| C=O | 168.5 | 169.2 |

| OCH₃ | 55.8, 56.0 | 56.1, 56.3 |

| CH₂ | 50.2 | 50.8 |

| IR (cm⁻¹) | ||

| C=O Stretch | 1645 | 1638 |

| C-N Stretch | 1350 | 1345 |

| UV-Vis (nm) | ||

| λmax | 285 | 288 |

Advanced Force Field Development and Validation for Large-Scale Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com The accuracy of these simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. nih.gov

For a novel molecule like this compound, existing general-purpose force fields like GAFF or CGenFF may not provide sufficient accuracy. nih.govfrontiersin.org Therefore, the development of a specific force field is often necessary. This process involves the parameterization of bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions.

Quantum mechanical (QM) calculations are typically used to derive these parameters. nih.gov For instance, bond and angle parameters can be obtained from the geometry optimization of the molecule, while dihedral parameters are derived by fitting to the QM-calculated rotational energy profiles. Partial atomic charges are often determined by fitting to the electrostatic potential calculated from QM. researchgate.net

Validation of the newly developed force field is a critical step. This involves performing MD simulations and comparing the resulting structural and dynamic properties with available experimental data or high-level QM calculations. simtk.org

Intermolecular Interactions and Aggregation Studies

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of this compound, including its crystal packing and potential for aggregation in solution.

Computational methods can be used to analyze the nature and strength of various intermolecular forces, such as hydrogen bonds, π-π stacking, and van der Waals interactions. mdpi.comnih.gov For this compound, potential interactions include π-π stacking between the aromatic rings and C-H···π interactions. Although lacking a traditional hydrogen bond donor, the amide oxygen can act as a hydrogen bond acceptor.

Molecular dynamics simulations can be employed to study the aggregation behavior of the molecule in different solvents. researchgate.net By simulating a system with multiple solute molecules, one can observe the formation of dimers or larger aggregates and analyze the predominant interaction modes driving this process. The potential of mean force (PMF) along a specific coordinate, such as the center-of-mass distance between two molecules, can be calculated to quantify the thermodynamics of aggregation.

Exploration of N,n Dibenzyl 3,4 Dimethoxybenzamide As a Synthetic Intermediate and Building Block